molecular formula C12H14BrClO3 B1463423 tert-Butyl (2-bromo-4-chlorophenoxy)acetate CAS No. 779328-99-3

tert-Butyl (2-bromo-4-chlorophenoxy)acetate

Cat. No.: B1463423
CAS No.: 779328-99-3
M. Wt: 321.59 g/mol
InChI Key: PBGCUYUOWOSVGT-UHFFFAOYSA-N
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Description

tert-Butyl (2-bromo-4-chlorophenoxy)acetate is a chemical compound that belongs to the class of phenoxyacetic acid derivatives. It is commonly used in various fields of scientific research due to its unique chemical properties.

Scientific Research Applications

tert-Butyl (2-bromo-4-chlorophenoxy)acetate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of polymers and other industrial chemicals

Mechanism of Action

While the specific mechanism of action for tert-Butyl (2-bromo-4-chlorophenoxy)acetate is not mentioned in the search results, it is known that tert-Butyl bromoacetate serves as building blocks during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .

Safety and Hazards

The safety data sheet for tert-Butyl bromoacetate indicates that it is harmful by inhalation, in contact with skin, and if swallowed . It is classified as a flammable liquid and vapor, and it may cause respiratory irritation .

Future Directions

While specific future directions for tert-Butyl (2-bromo-4-chlorophenoxy)acetate are not mentioned in the search results, it is noted that the newly prepared conjugate undergoes self-assembly to form stable liposome-like nanocapsules . This suggests potential applications in drug delivery systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-bromo-4-chlorophenoxy)acetate typically involves the reaction of 2-bromo-4-chlorophenol with tert-butyl bromoacetate in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-bromo-4-chlorophenoxy)acetate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used.

    Oxidation: The corresponding phenoxyacetic acid derivative.

    Reduction: The reduced form of the compound, typically an alcohol.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl bromoacetate: A related compound used in similar synthetic applications.

    tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: Another derivative with similar properties.

Uniqueness

tert-Butyl (2-bromo-4-chlorophenoxy)acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and application potential compared to other similar compounds .

Properties

IUPAC Name

tert-butyl 2-(2-bromo-4-chlorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrClO3/c1-12(2,3)17-11(15)7-16-10-5-4-8(14)6-9(10)13/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGCUYUOWOSVGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

tert-Butyl bromoacetate (2.6 ml) was added to a stirred mixture of 4-bromo-2-chlorophenol (3 g) and potassium carbonate (6.2 g) in DMF (40 ml) at RT. After 16 h the reaction was partitioned between diethylether and water, the organics separated, dried and evaporated under reduced pressure. The residue was purified by chromatography on silica eluting with 4% EtOAc/iso-hexane. Yield 4.05 g
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-bromo-4-chlorophenol (Aldrich; 13.11 g; 63.2 mmol) in acetone (100 mL) was treated with potassium carbonate (9.61 g; 69.5 mmol), stirred for 10 minutes then treated with tert-butyl bromoacetate (Aldrich; 9.34 mL; 63.2 mmol). The reaction mixture was stirred at 65° C. for 18 hours, then the mixture was filtered, the solid was washed with acetone and the filtrate was concentrated to dryness under vacuum to give the title compound as a yellow sticky solid (19.4 g, 95%).
Quantity
13.11 g
Type
reactant
Reaction Step One
Quantity
9.61 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.34 mL
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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